N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(1-Cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a methoxy group at position 8, a ketone at position 2, and a carboxamide substituent at position 3 linked to a 2-(1-cyclohexen-1-yl)ethyl group. The cyclohexenyl moiety introduces conformational flexibility and moderate lipophilicity (LogP ~4.08), which may influence bioavailability and target interactions .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-16-9-5-8-14-12-15(19(22)24-17(14)16)18(21)20-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYGKMYPCPBPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-(1-cyclohexen-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Key Observations :
Key Observations :
- The cyclohexenyl ethyl group in the target compound is structurally analogous to K284-6111, a known chitinase-3-like-1 (CHI3L1) inhibitor with anti-inflammatory effects in atopic dermatitis models .
- Methoxy-substituted coumarins (e.g., compound 8) are frequently associated with antioxidant and anti-inflammatory properties, but substituent positioning (e.g., 8-methoxy vs. 4-methoxy) may modulate efficacy .
Key Observations :
- The target compound’s moderate LogP (~4.08) suggests balanced lipophilicity for membrane permeability, contrasting with more polar derivatives like N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (higher solubility due to acetamido group) .
- Synthetic methods vary: compound 12 uses acetic acid-mediated condensation , while modern approaches for carboxamides often employ coupling agents like EDC or HATU .
Biological Activity
N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a chromene backbone, which is known for its diverse biological activities. The specific molecular formula is with a molecular weight of approximately 355.39 g/mol. The presence of the cyclohexene group and methoxy substituent is crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromene derivatives, including this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have shown cytotoxic effects against MCF7 breast cancer cells and CEM leukemia cells, promoting cell cycle arrest and apoptosis through the modulation of apoptotic markers such as Bcl-2 and Bax .
Antioxidant Activity
The antioxidant properties of chromene derivatives are well-documented. The compound has been shown to mitigate oxidative stress by reducing lipid peroxidation levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This activity is particularly relevant in the context of myocardial infarction models, where oxidative stress plays a critical role in cardiac damage.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce neutrophil infiltration in inflamed tissues, which may contribute to its protective effects in models of myocardial infarction .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antioxidant Defense : Enhancement of endogenous antioxidant systems that combat oxidative damage.
- Cytokine Modulation : Inhibition of inflammatory mediators that exacerbate tissue damage.
Study 1: Cytotoxicity Against Cancer Cells
In a controlled study, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Study 2: Cardioprotective Effects
A model involving isoproterenol-induced myocardial infarction in rats showed that pretreatment with this compound significantly reduced cardiac injury markers and improved cardiac function. The treatment group exhibited lower levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB), indicating reduced myocardial damage .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes and purification methods for N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis typically involves coupling 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with an amine-bearing cyclohexene moiety. A common approach is alkylation or acylation under basic conditions (e.g., K₂CO₃ in dry DMF), similar to the synthesis of structurally related coumarin carboxamides . Key steps include:
- Deprotonation: Use of anhydrous potassium carbonate to activate the carboxylic acid.
- Nucleophilic Substitution: Reaction with 2-(1-cyclohexen-1-yl)ethylamine under reflux.
- Purification: Flash column chromatography (silica gel, eluent: DCM/acetone) followed by recrystallization from acetone or ethanol to obtain high-purity crystals .
Validation: Confirm structure via (e.g., δ 6.5–8.0 ppm for aromatic protons) and HRMS (theoretical vs. observed mass accuracy < 5 ppm) .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in the alkylation step?
Methodological Answer:
Optimization requires systematic screening of:
- Catalysts: Transition metals (e.g., Pd(OAc)₂) for directed C–H activation in cyclohexene functionalization .
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene may reduce side reactions.
- Temperature: Controlled heating (60–80°C) balances reaction rate and decomposition .
Data-Driven Approach: Use a Design of Experiments (DoE) matrix to assess variables (e.g., solvent polarity, base strength) and quantify yield improvements via HPLC analysis .
Basic: What analytical techniques are critical for assessing purity and stability of this compound?
Methodological Answer:
- Purity: HPLC (C18 column, mobile phase: MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Acceptable purity ≥95% .
- Stability: Accelerated stability studies (40°C/75% RH for 28 days) monitored by TLC and to detect hydrolysis or oxidation .
- Crystallinity: X-ray diffraction to confirm single-crystal formation and polymorphism risks .
Advanced: How can contradictions in reported biological activity (e.g., anti-cancer vs. anti-inflammatory) be resolved?
Methodological Answer:
- Mechanistic Profiling: Perform target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. topoisomerase inhibition for anti-cancer effects) .
- Structure-Activity Relationship (SAR): Compare substituent effects; e.g., the cyclohexenyl ethyl group may enhance membrane permeability, altering activity .
- Dose-Response Studies: Use IC₅₀ values to differentiate primary vs. off-target effects. For example, anti-cancer activity at µM ranges vs. anti-inflammatory effects at nM ranges .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Anti-inflammatory: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Advanced: How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR) or topoisomerase II (PDB ID: 1ZXM). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the coumarin core .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- ADMET Prediction: SwissADME for bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Solvent Selection: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify downstream processing .
- Byproduct Management: Optimize column chromatography to remove unreacted amine or carboxylic acid intermediates .
- Yield Consistency: Implement process analytical technology (PAT) for real-time monitoring of reaction progression .
Advanced: How can substituent modifications enhance pharmacokinetic properties?
Methodological Answer:
- Cyclohexene Optimization: Introduce electron-withdrawing groups (e.g., F, Cl) to improve metabolic stability .
- Methoxy Position: Relocate the 8-methoxy group to 7-position to reduce steric hindrance and enhance target binding .
- Prodrug Design: Conjugate with PEG or ester groups to improve solubility and oral bioavailability .
Basic: What spectroscopic signatures confirm successful synthesis?
Methodological Answer:
- : Key peaks: δ 1.5–2.5 ppm (cyclohexenyl protons), δ 3.8 ppm (methoxy group), δ 6.5–8.0 ppm (coumarin aromatics) .
- IR Spectroscopy: Stretches at 1680–1700 cm⁻¹ (amide C=O), 1720 cm⁻¹ (coumarin lactone) .
- HRMS: Exact mass calculated for C₂₁H₂₃NO₄ ([M+H]⁺ = 378.1709) .
Advanced: How can in vivo toxicity and pharmacokinetics be evaluated methodologically?
Methodological Answer:
- Toxicity: Acute toxicity in rodents (OECD 423) with histopathology and serum biochemistry (ALT, creatinine) .
- Pharmacokinetics:
- IV Administration: Calculate t₁/₂, Vd, and clearance using LC-MS/MS plasma analysis .
- Oral Bioavailability: Compare AUC₀–24h (PO vs. IV) in Sprague-Dawley rats .
- Metabolite ID: UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
